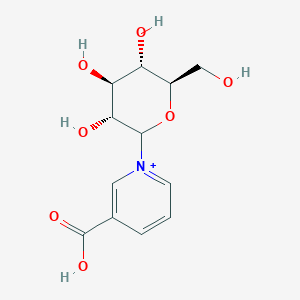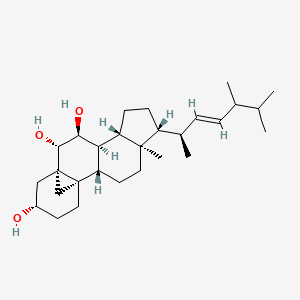
N-(D-glucopyranosyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(D-glucopyranosyl)nicotinic acid is a N-glycosylnicotinate. It is a conjugate acid of a N-(D-glucopyranosyl)nicotinate.
Aplicaciones Científicas De Investigación
1. Nutritional Analysis in Rats and Bacteria N-(beta-D-Glucopyranosyl)nicotinic acid has been studied for its relative activity as a niacin nutrient in rats and in Lactobacillus plantarum ATCC 8014. Found in plants, it's considered a detoxified product or storage form of nicotinic acid. Its relative activity in rats was observed through various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it showed no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani, Taguchi, Yonezima, & Shibata, 1996).
2. Biosynthesis in Cultured Tobacco Cells In cultured tobacco cells, N-(β-d-glucopyranosyl)nicotinic acid is identified as a novel niacin metabolite. The enzyme responsible for its biosynthesis, UDP-glucose: nicotinic acid-N-glucosyltransferase, was found in cell-free extracts from tobacco cells. This enzyme's properties, such as its optimum temperature and pH, Km values, and sensitivity to various substances, were thoroughly investigated (Taguchi, Sasatani, Nishitani, & Okumura, 1997).
3. Metabolism in Tobacco Cells N-(beta-D-Glucopyranosyl)nicotinic acid was identified as a major metabolite from niacin in cultured tobacco cells. Analyzed through various spectroscopic and chromatographic methods, it's suggested as a detoxified form of excess niacin in these cells (Nishitani, Yamada, Ohshima, Okumura, & Taguchi, 1995).
4. Receptor Identification for Nicotinic Acid Research exploring receptors for nicotinic acid, a component structurally similar to N-(D-glucopyranosyl)nicotinic acid, has provided insights into the treatment of dyslipidemia and other conditions. Studies identified HM74 as a low affinity receptor and HM74A as a high affinity receptor for nicotinic acid, which could lead to better understanding and treatment of these conditions (Wise et al., 2003).
5. Receptor-Mediated Effects of Nicotinic Acid Similar to nicotinic acid, N-(D-glucopyranosyl)nicotinic acid may be relevant in understanding the receptor-mediated effects of nicotinic acid, such as in adipose tissue lipolysis inhibition and lipid-lowering effects. Receptors like PUMA-G/HM74 in adipocytes and immune cells play a crucial role in these effects (Tunaru et al., 2003).
6. Activation of G Protein-Coupled Receptors by Niacin Niacin, a compound closely related to N-(D-glucopyranosyl)nicotinic acid, activates G protein-coupled receptors, influencing lipid levels and having potential implications for treating dyslipidemic diseases. Understanding these mechanisms can provide insights into the therapeutic potential of N-(D-glucopyranosyl)nicotinic acid (Santolla et al., 2014).
Propiedades
Fórmula molecular |
C12H16NO7+ |
|---|---|
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/p+1/t7-,8-,9+,10-,11?/m1/s1 |
Clave InChI |
CRXJVFIHZPTDKA-YBTJCZCISA-O |
SMILES isomérico |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B1240076.png)


![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)






